molecular formula C13H17ClN4O B12221303 1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-3-carboxamide

Cat. No.: B12221303
M. Wt: 280.75 g/mol
InChI Key: VXTCGNVDZLLFGV-UHFFFAOYSA-N
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Description

1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid cyclopropylamide is a chemical compound that features a pyridazine ring substituted with a chlorine atom at the 6-position and a piperidine ring at the 3-position

Preparation Methods

The synthesis of 1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid cyclopropylamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: Starting from a suitable precursor, such as 3-chloropyridazine, the pyridazine ring is formed through cyclization reactions.

    Introduction of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyridazine intermediate.

    Formation of the carboxylic acid and cyclopropylamide groups: The carboxylic acid group is introduced through oxidation reactions, and the cyclopropylamide group is formed through amide coupling reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid cyclopropylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom on the pyridazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid cyclopropylamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid cyclopropylamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-3-carboxamide

InChI

InChI=1S/C13H17ClN4O/c14-11-5-6-12(17-16-11)18-7-1-2-9(8-18)13(19)15-10-3-4-10/h5-6,9-10H,1-4,7-8H2,(H,15,19)

InChI Key

VXTCGNVDZLLFGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3CC3

Origin of Product

United States

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